4-Methyl-2-pentenoic acid

Description

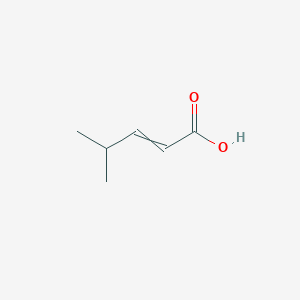

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOXMQCWUWZZNC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901012 | |

| Record name | NoName_60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fatty fruity aroma | |

| Record name | (E,Z)-4-Methylpent-2-enoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | (E,Z)-4-Methylpent-2-enoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.960 | |

| Record name | (E,Z)-4-Methylpent-2-enoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10321-71-8, 16666-43-6 | |

| Record name | 4-Methyl-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-pentenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016666436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-methylpent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-PENTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QP1933PTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methyl-2-pentenoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-pentenoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, targeted towards researchers, scientists, and professionals in drug development. The document details the compound's structure, physical characteristics, spectral data, reactivity, and safety protocols, supported by experimental methodologies and graphical representations of key concepts.

Compound Identification and Structure

This compound is a methyl-branched, unsaturated fatty acid.[1] Its structure consists of a five-carbon chain containing a carboxylic acid functional group and a double bond between carbons 2 and 3.[2] A methyl group is attached at the fourth carbon position.[2]

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and as a flavoring agent.[6]

| Property | Value | Source(s) |

| Molecular Weight | 114.14 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid[1][2][7] | [1][2][7] |

| Odor | Fatty, fruity, reminiscent of blackberry and tea[1][3][7] | [1][3][7] |

| Melting Point | 34 - 35 °C | [3][7] |

| Boiling Point | 203 - 204 °C (at 760 mm Hg) | [3][7] |

| Density | 0.950 - 0.960 g/cm³ (at 25 °C) | [3][7] |

| Refractive Index | 1.442 - 1.453 (at 20 °C) | [3][7] |

| Solubility | Slightly soluble in water[1][3][7]. Soluble in ethanol, ether, and acetone[1][6][8]. | [1][3][6][7][8] |

| Vapor Pressure | 0.052 mmHg (at 25 °C, est.) | [7] |

| Flash Point | 87.78 °C (190.00 °F) | [7] |

| logP (o/w) | 1.681 (est.) | [7] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.[2]

-

Carboxylic Acid Group : This group imparts acidic properties and allows for typical reactions such as esterification, amide formation, and reduction to an alcohol.[2]

-

Alkene Group : The presence of the double bond makes the molecule unsaturated and susceptible to addition reactions, such as hydrogenation, halogenation, and hydration.[2][9]

The logical relationship between its structure and reactivity is visualized below.

Caption: Structure-Reactivity relationship of this compound.

Experimental Protocols

While specific experimental publications for this compound are not detailed, standard organic chemistry methodologies are applicable for its analysis.

Determination of Melting and Boiling Points

-

Melting Point : The melting point can be determined using a capillary tube method with a calibrated melting point apparatus. A small, dry sample is packed into a capillary tube, which is then heated in a controlled manner. The temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Boiling Point : The boiling point is determined by simple distillation at atmospheric pressure (760 mm Hg). The compound is heated in a distillation flask, and the temperature at which the vapor pressure equals the atmospheric pressure, causing a steady distillation rate, is recorded as the boiling point.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of this compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

¹H NMR : This analysis will show the number of different types of protons, their chemical environment, and their neighboring protons. Key signals would include the vinyl protons, the methine proton at C4, the methyl protons, and the acidic proton of the carboxyl group.

-

¹³C NMR : This analysis provides information on the carbon skeleton. Expected signals would include the carbonyl carbon, two sp² hybridized carbons of the alkene, and the sp³ hybridized carbons of the isopropyl group.[4]

-

-

Infrared (IR) Spectroscopy :

-

Sample Preparation : As the compound is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Analysis : The IR spectrum will show characteristic absorption bands for the functional groups. A broad peak around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch, and a peak around 1650 cm⁻¹ indicates the C=C stretch.[4]

-

The general workflow for the synthesis and characterization of this compound is illustrated in the following diagram.

Caption: A typical workflow for the synthesis and analysis of a chemical compound.

Applications

This compound is utilized in a few key areas:

-

Flavoring Agent : It is recognized as a flavoring agent or adjuvant in the food industry.[3][6]

-

Chemical Synthesis : Due to its functional groups, it serves as an intermediate in the synthesis of other chemical products, potentially including pharmaceuticals and agrochemicals.[2][6]

-

Research : It is used in medical research and for the development of photosensitive resins.[1][6]

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling.[7]

-

GHS Hazard Statements : H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage).[3][10]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[7][11]

-

Handling : Avoid contact with skin and eyes. Ensure good ventilation in the work area. Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.[6][8][12]

-

First Aid : In case of skin contact, wash immediately with plenty of water and remove contaminated clothing.[7] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air.[11] If swallowed, rinse the mouth but do not induce vomiting.[13] In all cases of significant exposure, seek immediate medical attention.[11][13]

References

- 1. This compound | 10321-71-8 [chemicalbook.com]

- 2. CAS 10321-71-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methyl-pent-2-enoic acid | C6H10O2 | CID 112103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-methyl-pent-2-enoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound, 10321-71-8 [thegoodscentscompany.com]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 9. brainly.com [brainly.com]

- 10. Page loading... [guidechem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. tcichemicals.com [tcichemicals.com]

- 13. synerzine.com [synerzine.com]

An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-2-pentenoic acid, a methyl-branched unsaturated fatty acid. The information presented herein is intended to support research, development, and application of this compound in various scientific fields. All quantitative data has been summarized into clearly structured tables for ease of comparison, and detailed experimental protocols for key methodologies are provided.

Chemical and Physical Properties

This compound, identified by the CAS number 10321-71-8, is an organic compound with a five-carbon chain, a double bond at the second carbon, and a methyl group at the fourth position.[1] It belongs to the class of methyl-branched fatty acids.[2] The presence of both a carboxylic acid functional group and a carbon-carbon double bond makes it a versatile molecule for chemical synthesis.[1]

Table 1: Chemical Identifiers for this compound and its Isomers

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 10321-71-8[1][3] | C₆H₁₀O₂ | 114.14[2][4] |

| (2E)-4-Methyl-2-pentenoic acid | 16666-43-6 | C₆H₁₀O₂ | 114.142 |

| 2-Methyl-4-pentenoic acid | 1575-74-2 | C₆H₁₀O₂ | 114.14 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Fatty, fruity, blackberry, tea-like[5] |

| Boiling Point | 203-204 °C at 760 mmHg[6] |

| Melting Point | 34-35 °C[6] |

| Density | 0.950-0.960 g/cm³ at 25 °C[6] |

| Refractive Index | 1.442-1.453 at 20 °C[6] |

| Solubility | Slightly soluble in water; Soluble in acetone, ether, and ethanol[5] |

| Flash Point | 87.78 °C (190.00 °F) TCC[6] |

Synthesis of this compound

A common and effective method for the synthesis of β-hydroxy esters, which can be subsequently dehydrated to α,β-unsaturated esters and then hydrolyzed to the corresponding carboxylic acids, is the Reformatsky reaction. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol describes a general two-step procedure for the synthesis of this compound starting from isobutyraldehyde and an ethyl bromoacetate.

Step 1: Synthesis of Ethyl 4-methyl-3-hydroxypentanoate

-

Activation of Zinc: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add activated zinc dust (1.2 equivalents). The zinc can be activated by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.

-

Reaction Setup: Add a crystal of iodine to the flask and gently heat to sublime the iodine, which further activates the zinc surface. Allow the flask to cool to room temperature.

-

Initiation: Add a solution of isobutyraldehyde (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to the dropping funnel.

-

Reaction: Add a small portion of the aldehyde/ester solution to the zinc. The reaction is initiated by gentle warming. Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy ester. Purify the product by vacuum distillation.

Step 2: Dehydration and Hydrolysis to this compound

-

Dehydration: The purified ethyl 4-methyl-3-hydroxypentanoate can be dehydrated to ethyl 4-methyl-2-pentenoate by treatment with a dehydrating agent such as phosphorus pentoxide or by heating with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Hydrolysis: The resulting ethyl 4-methyl-2-pentenoate is then hydrolyzed to this compound by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid).

-

Purification: The final product, this compound, can be purified by vacuum distillation or recrystallization.

References

An In-depth Technical Guide to the Structure and Stereoisomerism of 4-Methyl-2-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-pentenoic acid, a branched-chain unsaturated carboxylic acid, presents a case study in geometric isomerism. This technical guide provides a comprehensive overview of the structure, stereoisomerism, and key physicochemical properties of its (E) and (Z) isomers. Detailed visualizations of the molecular structures and logical relationships are presented using Graphviz (DOT language). Furthermore, this guide compiles available spectroscopic data and outlines plausible stereoselective synthetic protocols, offering a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development.

Chemical Structure and Properties

This compound is a monocarboxylic acid with the chemical formula C₆H₁₀O₂.[1][2] Its structure consists of a five-carbon pentenoic acid backbone with a methyl group substituent at the fourth carbon position. The presence of a carbon-carbon double bond between the second and third carbons gives rise to its unsaturated nature.

General Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| IUPAC Name | 4-Methylpent-2-enoic acid | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

Stereoisomerism

The presence of the C2=C3 double bond restricts free rotation, leading to the existence of two geometric isomers: (E)-4-methyl-2-pentenoic acid and (Z)-4-methyl-2-pentenoic acid. These isomers, also known as trans and cis isomers, respectively, exhibit distinct spatial arrangements of the substituents around the double bond.

-

(E)-4-Methyl-2-pentenoic acid (trans): The highest priority groups on each carbon of the double bond (the carboxylic acid group on C2 and the isopropyl group on C3) are on opposite sides.

-

(Z)-4-Methyl-2-pentenoic acid (cis): The highest priority groups on each carbon of the double bond are on the same side.

Notably, this compound does not possess a chiral center, and therefore does not exhibit enantiomerism. The carbon atom C4 is bonded to two identical methyl groups, precluding it from being a stereocenter.

Molecular Visualization

The structures of the (E) and (Z) isomers are depicted below.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the stereoisomers of this compound. The following tables summarize key expected spectroscopic features based on general principles for α,β-unsaturated carboxylic acids.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorptions for the carboxylic acid and alkene functional groups.[4][5]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Isomer Specificity |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Similar for both isomers |

| C=O (Carboxylic Acid) | Stretching | 1710-1685 (conjugated) | Minor shifts may be observed |

| C=C (Alkene) | Stretching | ~1650 | Minor shifts may be observed |

| =C-H (Alkene) | Bending (out-of-plane) | ~965 for (E), ~690 for (Z) | Key diagnostic region |

| C-H (Alkyl) | Stretching | 2970-2870 | Similar for both isomers |

The out-of-plane =C-H bending vibration is particularly useful for distinguishing between the (E) and (Z) isomers. The (E) isomer typically shows a strong absorption band around 965 cm⁻¹, while the (Z) isomer exhibits a band around 690 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Chemical Shifts (Predicted):

| Proton | (E)-Isomer (ppm) | (Z)-Isomer (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 (COOH) | 10-12 | 10-12 | singlet (broad) | - |

| H2 | ~5.8 | ~5.7 | doublet | J(H2,H3) ≈ 15-16 (E), 11-12 (Z) |

| H3 | ~7.0 | ~6.2 | doublet of septets | J(H2,H3) ≈ 15-16 (E), 11-12 (Z); J(H3,H4) ≈ 7 |

| H4 | ~2.5 | ~3.2 | septet | J(H3,H4) ≈ 7; J(H4,CH₃) ≈ 7 |

| CH₃ (on C4) | ~1.1 | ~1.0 | doublet | J(H4,CH₃) ≈ 7 |

The key distinguishing feature in the ¹H NMR spectrum is the coupling constant between the vinylic protons H2 and H3. A larger coupling constant (around 15-16 Hz) is characteristic of a trans relationship ((E)-isomer), while a smaller coupling constant (around 11-12 Hz) indicates a cis relationship ((Z)-isomer). The chemical shift of H4 is also expected to differ significantly between the two isomers due to the anisotropic effect of the carbonyl group in the (Z)-isomer.

¹³C NMR Chemical Shifts (Predicted):

| Carbon | (E)-Isomer (ppm) | (Z)-Isomer (ppm) |

| C1 (COOH) | ~172 | ~171 |

| C2 | ~120 | ~119 |

| C3 | ~155 | ~153 |

| C4 | ~32 | ~27 |

| C5, C6 (CH₃) | ~21 | ~21 |

The chemical shifts of the carbon atoms, particularly C4, are expected to show slight differences between the (E) and (Z) isomers.

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of (E) and (Z)-4-methyl-2-pentenoic acid can be achieved through established olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[7][8] These methods allow for the controlled formation of the desired stereoisomer.

Synthesis of (E)-4-Methyl-2-pentenoic Acid via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of (E)-alkenes.[7][9] This protocol involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.

Reaction Scheme:

References

- 1. This compound | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-pent-2-enoic acid | C6H10O2 | CID 112103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 10321-71-8: this compound | CymitQuimica [cymitquimica.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Solubility of 4-Methyl-2-pentenoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-2-pentenoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and various research endeavors. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Core Data: Solubility Profile of this compound

| Solvent | Chemical Formula | Solvent Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | Slightly Soluble[1][2][3][4] | Not Specified |

| Water | H₂O | Polar Protic | 5.4 g/L[3] | 25 |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2][3][4] | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[3][4] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble[3][4] | Not Specified |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following experimental protocols, synthesized from established methodologies for organic acids, can be employed.[5][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Gravimetric Method (for qualitative to semi-quantitative assessment)

-

Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.

-

Solvent Addition: Add a small, precise volume of the chosen organic solvent (e.g., 0.5 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, the acid is soluble at that concentration.

-

Saturation (Optional): To determine the approximate saturation point, incrementally add small, known quantities of the acid to the solvent until a persistent solid phase is observed.

Isothermal Shake-Flask Method (for quantitative determination)

-

Supersaturation: To a series of vials, add an excess amount of this compound to a known volume of the organic solvent. This ensures that a saturated solution is formed.

-

Equilibration: Tightly seal the vials and place them in a constant-temperature shaker or water bath for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle. Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Record the exact weight of the aliquot. Dilute the sample with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (C × V × DF) / V_initial

Where:

-

C is the concentration of the diluted sample (g/L)

-

V is the volume of the volumetric flask (L)

-

DF is the dilution factor

-

V_initial is the initial volume of the aliquot taken (L)

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements.

Caption: A flowchart outlining the systematic process for selecting an optimal organic solvent for this compound.

References

- 1. This compound | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

4-Methyl-2-pentenoic Acid: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-pentenoic acid, a branched-chain unsaturated fatty acid, is an intriguing molecule with implications for flavor chemistry and potential biological activities. This technical guide provides a comprehensive overview of its natural occurrence, sources, and the methodologies employed for its study. While primarily identified in dairy products from small ruminants, its biosynthetic origins are rooted in microbial metabolism. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Natural Occurrence and Sources

This compound has been identified as a naturally occurring compound, primarily in animal products, with a notable presence in fermented foods. Its occurrence is intrinsically linked to microbial activity, which plays a pivotal role in its biosynthesis.

Dairy Products

The most significant natural sources of this compound are dairy products derived from sheep (ovine) and goats (caprine) milk.[1][2] In these products, it contributes to the characteristic flavor profiles.[1] Branched-chain fatty acids (BCFAs), including this compound, are common minor components of sheep and goat milk and cheeses.[2] The concentration of these fatty acids is influenced by the animal's diet and the microbial ecosystems within the rumen and the fermented dairy products themselves.

While specific quantitative data for this compound is limited in the available literature, data for total odd and branched-chain fatty acids (OBCFA) in sheep and goat milk and cheese provide a valuable context.

Table 1: Concentration of Odd and Branched-Chain Fatty Acids (OBCFA) in Sheep and Goat Dairy Products

| Product | Species | OBCFA Concentration (mg/100 mg of Fatty Acids) | Reference |

| Milk | Sheep | 4.12 | [2] |

| Fresh Cheese | Sheep | 4.13 | [2] |

| Milk | Goat | 3.12 | [2] |

| Fresh Cheese | Goat | 3.17 | [2] |

Note: The data represents the total concentration of odd and branched-chain fatty acids, not specifically this compound.

Microbial Fermentation

The presence of this compound in fermented dairy products is a direct result of microbial metabolism. Lactic acid bacteria and other microorganisms involved in the fermentation process can synthesize branched-chain fatty acids.[3] The specific strains of bacteria and the fermentation conditions can influence the final concentration of these compounds.

Plant Sources

The occurrence of this compound in the plant kingdom is not well-documented in current scientific literature. While volatile branched-chain fatty acids are known components of some plant essential oils and aromas, specific identification and quantification of this compound in plant-based sources remains an area for further investigation.

Biosynthesis

The biosynthesis of this compound is primarily understood in the context of bacterial fatty acid synthesis. It is a product of the branched-chain fatty acid synthesis pathway, which utilizes precursors derived from the catabolism of branched-chain amino acids like leucine.

The general pathway involves the conversion of a branched-chain alpha-keto acid to its corresponding branched-chain acyl-CoA, which then serves as a starter unit for the fatty acid synthase (FAS) system.

Experimental Protocols

The analysis of this compound in natural sources typically involves extraction of lipids followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Sample Preparation and Lipid Extraction from Dairy Products

A robust sample preparation protocol is crucial for the accurate quantification of fatty acids in complex matrices like milk and cheese.

Protocol: Lipid Extraction from Cheese (Adapted from general lipid extraction methods)

-

Sample Homogenization: Weigh approximately 5 grams of a representative cheese sample. Homogenize the sample with a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform and methanol.

-

Lipid Extraction: Transfer the homogenate to a separation funnel. Add a saline solution (e.g., 0.9% NaCl) to facilitate phase separation. Shake vigorously and allow the layers to separate.

-

Phase Separation: Collect the lower chloroform layer containing the lipids.

-

Solvent Removal: Evaporate the solvent from the lipid extract under a stream of nitrogen gas to prevent oxidation.

-

Storage: Store the dried lipid extract at -20°C until further analysis.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the extracted fatty acids are typically converted to their more volatile methyl esters.

Protocol: Transesterification to FAMEs

-

Reaction Setup: To the dried lipid extract, add a solution of methanolic sulfuric acid (e.g., 2% H₂SO₄ in methanol).

-

Incubation: Heat the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 2 hours) to allow for complete transesterification.

-

Extraction of FAMEs: After cooling, add hexane and water to the reaction mixture. Vortex and centrifuge to separate the layers.

-

Collection: Carefully collect the upper hexane layer containing the FAMEs.

-

Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and then concentrate it under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are then analyzed by GC-MS for identification and quantification.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent GC system (or equivalent)

-

Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness) is often used for good separation of fatty acid isomers.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min

-

Ramp 1: 25°C/min to 175°C

-

Ramp 2: 4°C/min to 230°C, hold for 5 min

-

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Identification and Quantification:

-

Identification: The identification of this compound methyl ester is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: Quantification is typically performed using an internal standard method. A known amount of an internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid) is added at the beginning of the sample preparation process. The concentration of this compound is then calculated by comparing the peak area of its methyl ester to that of the internal standard.

Future Outlook

The study of this compound presents several opportunities for future research. The lack of extensive quantitative data across a wide range of natural sources, particularly in plants, highlights a significant knowledge gap. Further investigation into its biosynthetic pathways in various microorganisms could reveal novel enzymatic processes and potential for biotechnological production. Moreover, a thorough evaluation of its biological activities is warranted to explore its potential applications in the pharmaceutical and nutraceutical industries. The development of standardized and validated analytical methods will be crucial to support these research endeavors.

References

The Biological Activity of 4-Methyl-2-pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentenoic acid is an unsaturated fatty acid that has garnered attention for its biological activities, particularly its role as an inhibitor of fungal fatty acid biosynthesis. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its antifungal properties. While quantitative data for this specific compound is limited in publicly available literature, this document synthesizes the existing information and presents detailed experimental methodologies based on established protocols for assessing similar biological activities.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| CAS Number | 10321-71-8 | |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Slightly soluble in water; Soluble in acetone, ether, ethanol |

Biological Activity: Antifungal Properties

The primary reported biological activity of this compound is its ability to inhibit the biosynthesis of fatty acids in certain fungi.

Inhibition of Fungal Fatty Acid Biosynthesis

This compound has been shown to inhibit the biosynthesis of fatty acids in Myrothecium verrucaria and Trichophyton mentagrophytes. Fatty acid synthesis is an essential metabolic pathway for fungal growth and viability, making it an attractive target for antifungal drug development. The disruption of this pathway can lead to compromised cell membrane integrity and ultimately, fungal cell death.

While the precise molecular target of this compound within the fatty acid synthesis pathway has not been definitively identified in the available literature, the mechanism of the structurally related compound, 4-pentenoic acid, involves the inhibition of 3-ketoacyl-CoA thiolase. This enzyme catalyzes the final step in the fatty acid β-oxidation cycle and the reverse Claisen condensation in fatty acid synthesis. It is plausible that this compound shares a similar mechanism of action.

The following diagram illustrates the general pathway of fatty acid biosynthesis in fungi and the hypothetical point of inhibition by this compound, assuming a mechanism similar to that of 4-pentenoic acid.

Caption: Fungal fatty acid biosynthesis pathway and the potential inhibition of 3-ketoacyl-CoA thiolase by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound. The following sections outline methodologies for key experiments, based on established scientific literature.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol describes a method for determining the MIC of this compound against fungal strains such as Trichophyton mentagrophytes.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Fungal Strain and Culture Conditions:

-

Use a standardized culture of the target fungus (e.g., Trichophyton mentagrophytes ATCC 9533).

-

Grow the fungus on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature (e.g., 28°C) until sufficient sporulation is observed.

-

Prepare a spore suspension in sterile saline or RPMI-1640 medium and adjust the concentration to a standard density (e.g., 1-5 x 10⁶ CFU/mL) using a hemocytometer or by spectrophotometric methods.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

-

-

Microdilution Assay:

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 buffered with MOPS). The final concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

-

Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Inoculate each well (except the negative control) with the prepared fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 28-35°C) for a predetermined period (e.g., 48-72 hours), or until growth is clearly visible in the positive control wells.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

-

In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines a spectrophotometric method to assess the direct inhibitory effect of this compound on fungal fatty acid synthase activity.

Caption: Workflow for the in vitro Fatty Acid Synthase (FAS) inhibition assay.

-

Enzyme and Reagents:

-

Purified fungal fatty acid synthase (FAS) from a relevant fungal source (e.g., Saccharomyces cerevisiae or a commercially available enzyme).

-

Assay Buffer: e.g., 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM dithiothreitol (DTT).

-

Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Assay Procedure:

-

The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during fatty acid synthesis.

-

In a quartz cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA (e.g., 50 µM), malonyl-CoA (e.g., 50 µM), and NADPH (e.g., 100 µM).

-

Add varying concentrations of this compound to different cuvettes. Include a control with DMSO only.

-

Pre-incubate the mixture at a constant temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding the purified FAS enzyme.

-

Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (decrease in absorbance per minute) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of FAS activity, by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Directions

This compound demonstrates promising antifungal activity through the inhibition of fatty acid biosynthesis. However, to fully elucidate its potential as a therapeutic agent, further research is imperative. Key areas for future investigation include:

-

Quantitative analysis: Determining the MIC values against a broader range of pathogenic fungi and obtaining IC50 values for the inhibition of fatty acid synthase are critical next steps.

-

Mechanism of action studies: Precisely identifying the molecular target within the fatty acid biosynthesis pathway will provide a deeper understanding of its inhibitory action.

-

In vivo efficacy: Evaluating the antifungal activity of this compound in animal models of fungal infections is necessary to assess its therapeutic potential.

-

Toxicity studies: Comprehensive toxicological profiling is essential to determine the safety of the compound for potential clinical applications.

This technical guide provides a foundational understanding of the biological activity of this compound and offers detailed protocols to facilitate further research in this area. The insights gained from future studies will be instrumental in determining the viability of this compound as a novel antifungal agent.

4-Methyl-2-pentenoic Acid: A Technical Guide to its Role in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-pentenoic acid, a branched-chain unsaturated fatty acid, is emerging as a molecule of interest in the study of fatty acid metabolism. Its structural similarity to other known metabolic modulators suggests a potential role in influencing key enzymatic pathways involved in energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, biosynthesis, and its putative role in the regulation of fatty acid oxidation. Drawing parallels with the well-studied compound 4-pentenoic acid, this document outlines the hypothesized mechanism of action, potential therapeutic implications, and toxicological considerations. Detailed experimental protocols for investigating its metabolic effects are also provided, alongside structured data presentations and pathway visualizations to facilitate further research and drug development efforts in this area.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups on the carbon chain.[1] While less abundant than their straight-chain counterparts, BCFAs play crucial roles in various biological processes, including membrane fluidity and cell signaling.[1] this compound is an unsaturated BCFA that has garnered attention for its potential to modulate fatty acid metabolism. Its structural features, particularly the presence of a methyl branch and a double bond, suggest that it may interact with enzymes involved in both fatty acid synthesis and degradation.

This guide aims to consolidate the available scientific information on this compound, providing a technical resource for researchers and professionals in the field of metabolic diseases and drug discovery. A significant portion of the mechanistic insights presented herein is extrapolated from studies on the closely related molecule, 4-pentenoic acid, a known inhibitor of fatty acid oxidation.[2]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| CAS Number | 10321-71-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Fatty, fruity | [5] |

| Solubility | Slightly soluble in water; soluble in polar solvents like alcohols | [4] |

| Synonyms | (E,Z)-4-Methylpent-2-enoic acid, 3-Isopropylacrylic acid | [6][7] |

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids is distinct from that of straight-chain fatty acids, primarily in the initial priming step. While straight-chain fatty acid synthesis is initiated with acetyl-CoA, the synthesis of BCFAs utilizes branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.

The proposed biosynthetic pathway for this compound likely begins with the degradation of a BCAA, leading to the formation of a branched-chain acyl-CoA primer. This primer then enters the fatty acid synthesis pathway for elongation.

Role in Fatty Acid Metabolism: A Hypothesized Mechanism of Action

Direct experimental evidence detailing the specific role of this compound in mammalian fatty acid metabolism is limited. However, extensive research on the analogous compound, 4-pentenoic acid, provides a strong basis for a hypothesized mechanism of action centered on the inhibition of mitochondrial β-oxidation.[2]

Inhibition of β-Oxidation

It is proposed that this compound, after conversion to its coenzyme A (CoA) ester, acts as an inhibitor of key enzymes within the β-oxidation spiral. The most likely target, based on studies with 4-pentenoic acid, is 3-ketoacyl-CoA thiolase .[2][8] This enzyme catalyzes the final step of the β-oxidation cycle, cleaving 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.

The metabolism of 4-Methyl-2-pentenoyl-CoA itself through the β-oxidation pathway could lead to the formation of a reactive intermediate, such as a conjugated dienoyl-CoA, which could then irreversibly inhibit 3-ketoacyl-CoA thiolase.

Experimental Protocols

Investigating the effects of this compound on fatty acid metabolism requires robust experimental designs. Below are detailed methodologies for key experiments.

In Vitro Fatty Acid Oxidation Assay in Cultured Cells

This protocol is designed to quantify the rate of fatty acid oxidation in a cellular context.

Materials:

-

Adherent cells (e.g., HepG2, C2C12 myotubes)

-

Cell culture medium

-

[1-¹⁴C]-Palmitic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

This compound

-

Scintillation cocktail and vials

-

Sealed incubation flasks with a center well for CO₂ trapping

-

Filter paper

-

NaOH solution (for CO₂ trapping)

-

Perchloric acid

Procedure:

-

Cell Culture: Plate cells in multi-well plates and culture to the desired confluency.

-

Preparation of Substrate: Prepare a stock solution of [1-¹⁴C]-palmitic acid complexed to fatty acid-free BSA.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a predetermined time.

-

Oxidation Reaction: Add the [1-¹⁴C]-palmitic acid-BSA complex to the cells in sealed flasks containing a filter paper soaked in NaOH in the center well.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Stopping the Reaction: Stop the reaction by adding perchloric acid.

-

CO₂ Trapping: Allow the flasks to sit for an additional hour to ensure all released ¹⁴CO₂ is trapped by the NaOH.

-

Measurement:

-

¹⁴CO₂: Transfer the filter paper to a scintillation vial with a scintillation cocktail and measure radioactivity.

-

Acid-Soluble Metabolites (ASMs): Centrifuge the acidified medium, and measure the radioactivity in the supernatant, which contains ¹⁴C-labeled acetyl-CoA and Krebs cycle intermediates.

-

-

Data Analysis: Normalize the radioactive counts to the protein content of the cells and express as nmol of palmitate oxidized/mg protein/hour.

Toxicological Profile

The toxicological data for this compound is not extensively documented. However, information on structurally similar compounds can provide an initial assessment of potential hazards. For instance, safety data for 2-methyl-4-pentenoic acid indicates that it can be harmful if swallowed and may cause severe skin burns and eye damage.[9] Given these findings, it is prudent to handle this compound with appropriate personal protective equipment in a laboratory setting.

Potential Therapeutic Applications

The inhibition of fatty acid oxidation is a therapeutic strategy being explored for several metabolic disorders. By forcing a metabolic shift from fatty acid to glucose utilization, inhibitors of β-oxidation could be beneficial in conditions such as:

-

Myocardial Ischemia: In the ischemic heart, glucose oxidation is more oxygen-efficient than fatty acid oxidation. Shifting the energy substrate preference towards glucose could protect the heart from ischemic damage.

-

Type 2 Diabetes: Reducing fatty acid oxidation may improve insulin sensitivity.

-

Cancer: Some cancers rely on fatty acid oxidation for their growth and survival.

While the therapeutic potential of branched-chain fatty acids is an area of active research, the specific application of this compound as a therapeutic agent requires further investigation.[10]

Conclusion

This compound represents an intriguing molecule with the potential to modulate fatty acid metabolism. While direct evidence of its specific mechanisms of action is still forthcoming, the strong analogy to 4-pentenoic acid suggests that it likely acts as an inhibitor of mitochondrial β-oxidation. This technical guide has summarized the current knowledge and provided a framework for future research. Further studies are warranted to elucidate its precise molecular targets, quantify its inhibitory potency, and explore its therapeutic and toxicological profiles. The experimental protocols and pathway diagrams presented here offer a foundation for researchers to build upon in their investigation of this and other branched-chain fatty acids.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of carnitine acetyltransferase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 10321-71-8: this compound | CymitQuimica [cymitquimica.com]

- 5. bu.edu [bu.edu]

- 6. youtube.com [youtube.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. The effect of 4-pentenoic acid on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selvita.com [selvita.com]

- 10. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methyl-2-pentenoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-pentenoic acid (CAS No. 10321-71-8), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic and analytical information to support research and manufacturing activities.

Introduction

This compound is a branched-chain unsaturated carboxylic acid.[1][2] Its chemical structure and functional groups give rise to a unique spectroscopic fingerprint, which is essential for its identification, characterization, and quality control. This guide presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Detailed ¹H NMR data with specific chemical shifts and coupling constants for this compound were not available in the public domain at the time of this publication.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | C1 (COOH) |

| Data not available | C2 |

| Data not available | C3 |

| Data not available | C4 |

| Data not available | C5 (CH₃) |

| Data not available | C6 (CH₃) |

Specific ¹³C NMR chemical shifts for this compound were not explicitly found in the searched resources.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | O-H stretch (carboxylic acid) |

| Data not available | C-H stretch (alkane) |

| Data not available | C=O stretch (carboxylic acid) |

| Data not available | C=C stretch (alkene) |

| Data not available | C-O stretch (carboxylic acid) |

While the presence of IR spectra for this compound is noted in databases, a detailed peak list was not available.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | - | [M]⁺ |

| Data not available | - | |

| Data not available | - | |

| Data not available | - | |

| Data not available | - |

Mass spectrometry data for the parent compound this compound was not found. Data for its esters are available in some databases.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid carboxylic acid like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the quaternary carbonyl carbon.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl, KBr)

-

Solvent for cleaning (e.g., isopropanol)

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

-

This compound sample

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Volatile solvent (if required for sample introduction)

Procedure (using EI-MS):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, either directly or via a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

Caption: Workflow of Spectroscopic Analysis.

References

A Technical Guide to the Safe Handling of 4-Methyl-2-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-methyl-2-pentenoic acid. The information is intended to guide laboratory personnel in the safe use of this compound, minimizing exposure risks and ensuring a secure research environment.

Chemical and Physical Properties

This compound is a methyl-branched, unsaturated fatty acid.[1] It is described as a colorless to pale yellow liquid with a fatty, fruity aroma.[2][3][4]

| Property | Value | Source |

| CAS Number | 10321-71-8 | [1][5][6][7][8][9] |

| Molecular Formula | C₆H₁₀O₂ | [2][5][10] |

| Molecular Weight | 114.14 g/mol | [2][8][11] |

| Boiling Point | 195 - 204 °C | [2][4][12] |

| Melting Point | 34 - 35 °C | [2][4] |

| Flash Point | 87.78 °C (190 °F) (Closed Cup) | [4] |

| Density | 0.944 - 0.959 g/cm³ | [12][13] |

| Solubility | Slightly soluble in water. Soluble in alcohols, acetone, and ether. | [1][2][3][4][12] |

| Refractive Index | 1.442 - 1.453 @ 20°C | [2][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[11][12][14]

GHS Classification:

Signal Word: Danger[12]

Hazard Statements:

Hazard Pictograms:

Caption: GHS Hazard Pictograms for this compound.

Safe Handling and Storage

A systematic approach to handling and storage is crucial to mitigate the risks associated with this compound.

Caption: Workflow for the safe handling of this compound.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[12][15][16][17]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Do not breathe vapors or mists.[12]

-

Do not eat, drink, or smoke in the work area.[12]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16][18]

-

Store locked up.[12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[16][17][18]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[12][16][19]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[12][14][16]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[12][16]

First-Aid Measures

In case of exposure, immediate medical attention is required.

-

After Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a physician immediately.[12]

-

After Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[12][16]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[12][16]

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[12]

Accidental Release and Firefighting Measures

Accidental Release

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.[6]

-

Wear appropriate personal protective equipment.[6]

-

Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6][20]

-

Do not allow the chemical to enter drains or waterways.[14]

Firefighting

-

Suitable Extinguishing Media: Use water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.[12][15]

-

Specific Hazards: Thermal decomposition can produce irritating gases and vapors.[16]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[12][16]

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are used to assess the safety of chemicals. The following are summaries of key protocols relevant to the hazards of this compound.

OECD 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method

This test evaluates the potential of a chemical to cause skin corrosion.

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Cell viability is measured by the enzymatic conversion of MTT to a colored formazan, which is quantified spectrophotometrically.[2][3][4][12]

-

Methodology:

-

The RhE tissue is pre-incubated.

-

The test chemical is applied to the surface of the tissue for specific exposure times (e.g., 3 minutes and 1 hour).

-

After exposure, the tissue is rinsed and incubated in fresh medium.

-

The tissue is then incubated with MTT solution.

-

The formazan dye is extracted from the tissue.

-

The optical density is measured, and cell viability is calculated relative to a negative control.

-

-

Interpretation: A chemical is identified as corrosive if the cell viability falls below a certain threshold after a specific exposure time.

OECD 492: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method for Eye Irritation

This in vitro test identifies chemicals that do not require classification for eye irritation or serious eye damage.

-

Principle: A test chemical is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The test evaluates the cytotoxicity of the chemical to the corneal cells by measuring cell viability using the MTT assay.[14][17][19][21]

-

Methodology:

-

The RhCE tissues are pre-incubated.

-

The test chemical is applied to the apical surface of the tissues.

-

Following a defined exposure period, the tissues are rinsed and transferred to fresh medium.

-

MTT is added, and the tissues are incubated.

-

The formazan is extracted, and the optical density is measured.

-

Cell viability is calculated relative to the negative control.

-

-

Interpretation: If the mean tissue viability is above 60%, the chemical is considered not to require classification for eye irritation or serious eye damage.[18]

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: This is a stepwise procedure using a small number of animals. A test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.[10][11][15][16][20]

-

Methodology:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A small group of animals (typically 3) of a single sex is dosed.

-

The outcome (mortality or survival) determines the next dose level for the next group of animals.

-

Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

-

Interpretation: The results allow for the classification of the substance into a specific toxicity class according to the Globally Harmonized System (GHS).[16]

Stability and Reactivity

-

Reactivity: The product is generally non-reactive under normal conditions of use, storage, and transport.[12]

-

Possibility of Hazardous Reactions: No dangerous reactions are known under normal conditions of use.[12]

-

Conditions to Avoid: Incompatible products, exposure to moist air or water.[18]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[16][17][18]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[12] Upon combustion, may produce carbon monoxide and carbon dioxide.[16]

Disposal Considerations

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[12][14][15][16]

-

Waste material must be disposed of in an approved waste disposal plant.[12][14][15][16]

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most recent SDS for this compound before use.

References

- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. senzagen.com [senzagen.com]

- 3. oecd.org [oecd.org]

- 4. iivs.org [iivs.org]

- 5. thepsci.eu [thepsci.eu]

- 6. CAS 10321-71-8: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound, 10321-71-8 [thegoodscentscompany.com]

- 8. This compound (stabilized with HQ) 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. This compound | 10321-71-8 [chemicalbook.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 14. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. scantox.com [scantox.com]

- 18. x-cellr8.com [x-cellr8.com]

- 19. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 20. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 21. oecd.org [oecd.org]

An In-depth Technical Guide to Thermo Scientific Chemicals 4-Methyl-2-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thermo Scientific Chemicals 4-Methyl-2-pentenoic acid, a versatile fatty acid with applications in medical research, chemical synthesis, and the flavor and fragrance industry. This document details its chemical and physical properties, provides insights into its biological activities, and outlines relevant experimental methodologies.

Core Specifications

This compound, offered by Thermo Scientific Chemicals, is a high-purity compound suitable for a range of research and development applications. Key specifications are summarized below.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 10321-71-8 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol [1] |

| Purity | ≥98+%[2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 203-204 °C at 760 mmHg[1] |

| Melting Point | 35 °C[1] |

| Density | 0.950-0.960 g/cm³ at 25 °C[1] |

| Refractive Index | 1.442-1.453 at 20 °C[1] |

| Solubility | Slightly soluble in water. Soluble in acetone, ether, and ethanol.[2] |

| Storage | Store in cool, dry conditions in a sealed container. Incompatible with oxidizing agents.[2] |

Biological Activity and Applications

This compound is a methyl-branched, unsaturated fatty acid.[4] Such fatty acids are subjects of interest in various biological contexts.

Inhibition of Fatty Acid Biosynthesis

Branched-chain fatty acids are known to influence the expression of fatty acid synthase (FAS), a key enzyme in fatty acid synthesis.[5] Some monomethyl branched-chain fatty acids have demonstrated the ability to inhibit this process.[5] While specific studies on this compound's direct inhibition of FAS are not extensively detailed in the public domain, its structural similarity to other branched-chain fatty acids suggests it may have a role in modulating lipid metabolism.[4][5] The inhibition of FAS is a target in various therapeutic areas, including oncology and metabolic diseases.[6][7]

Flavor and Fragrance Applications

This compound is utilized as a flavoring agent in foods and cosmetics.[2] It is described as having a fatty, fruity, and tea-like aroma.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

The following is a general protocol for the analysis of short-chain fatty acids, which can be adapted for this compound.

Objective: To quantify the concentration of this compound in a biological sample.

Materials:

-

Sample containing this compound (e.g., cell culture media, serum)

-

Internal standard (e.g., isocaproic acid or 2-ethylbutyric acid)

-

Strong acid (e.g., 50% HCl or 5% phosphoric acid) for acidification

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Derivatization agent (optional, e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a polar column for underivatized acids or a non-polar column for derivatized samples)

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples.

-

To a known volume or weight of the sample, add a precise amount of the internal standard.

-

Acidify the sample to a pH < 3.0 by adding a strong acid. This ensures the fatty acid is in its volatile, non-ionized form.[8]

-

Vortex the sample thoroughly.

-

-

Extraction:

-

Add the extraction solvent to the acidified sample.

-

Vortex vigorously for several minutes to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the organic supernatant, which contains the fatty acids, to a clean tube.[8]

-

Dry the extract by passing it through a small column of anhydrous sodium sulfate.

-

-

Derivatization (Optional):

-

GC-MS Analysis:

-

Inject 1 µL of the prepared sample (either the direct extract or the derivatized sample) into the GC-MS.

-

Injector and Detector Conditions:

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp the temperature at a suitable rate (e.g., 10°C/minute) to a final temperature that allows for the elution of the analyte.

-

-